2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide
Description
The compound 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide (CAS: 879464-60-5) is a heterocyclic derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group, a trifluoromethyl (-CF₃) moiety, and a phenoxyacetohydrazide side chain. Its molecular formula is C₁₉H₁₇F₃N₄O₄, with a molecular weight of 422.4 g/mol . Key structural attributes include:
- A pyrazole ring at position 4 of the phenolic backbone.
- 4-Methoxyphenyl and trifluoromethyl substituents on the pyrazole, enhancing lipophilicity and metabolic stability .
- A phenoxyacetohydrazide side chain with hydrogen bond donors (4) and acceptors (9), influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-12-4-2-11(3-5-12)15-9-20-22-18(15)14-7-6-13(8-16(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIAFKGONZVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328109 | |
| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879766-20-8 | |
| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or coupling reactions, often using reagents like methoxybenzene and appropriate catalysts.
Formation of the Phenoxyacetohydrazide Moiety: This step involves the reaction of phenoxyacetic acid with hydrazine hydrate to form phenoxyacetohydrazide.
Final Coupling Reaction: The final step is the coupling of the pyrazole derivative with the phenoxyacetohydrazide under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl and methoxy groups on the aromatic rings participate in nucleophilic substitution under basic or acidic conditions. For example:
-
Methoxy group demethylation : Treatment with HI or BBr₃ cleaves the methoxy group to yield phenolic derivatives .
-
Hydroxyl group alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ethers .
Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Major Product(s) |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | Phenolic derivative |
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, reflux | Alkylated ether derivatives |
Hydrazide-Specific Reactions
The acetohydrazide moiety (–CO–NH–NH₂) undergoes characteristic reactions:
-
Schiff base formation : Reacts with aldehydes/ketones in ethanol under reflux to form hydrazones. For instance, condensation with 4-nitrobenzaldehyde yields a Schiff base .
-
Cyclization : In the presence of CS₂ or thiophosgene, forms 1,3,4-oxadiazole or thiadiazole derivatives .
Example Reaction:
Pyrazole Ring Reactivity
The pyrazole moiety undergoes electrophilic substitution and cycloaddition:
-
Electrophilic substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C-4 position of the pyrazole .
-
1,3-Dipolar cycloaddition : Reacts with diazomethane to form pyrazoline derivatives .
Key Findings:
-
Nitrated derivatives exhibit enhanced antimicrobial activity (MIC = 2.13 µg/ml against B. subtilis) .
-
Cycloaddition products show regioselectivity influenced by electron-withdrawing groups .
Oxidation and Reduction
-
Oxidation : The hydroxyl group oxidizes to a ketone using KMnO₄ in acidic conditions, forming a quinone-like structure.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to an amide .
Reactivity Trends:
| Functional Group | Oxidizing Agent | Product |
|---|---|---|
| –OH (phenolic) | KMnO₄, H₂SO₄ | Ketone/Quinone derivative |
| –NH–NH₂ | H₂, Pd-C | –NH₂ (amide) |
Complexation and Chelation
The compound acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the hydrazide nitrogen and phenolic oxygen. These complexes are studied for enhanced bioactivity .
Example:
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar hydrazides due to the pyrazole ring’s electron-withdrawing effects:
| Compound Type | Key Reaction | Unique Feature |
|---|---|---|
| Simple aryl hydrazides | Faster Schiff base formation | Lacks pyrazole’s regioselective effects |
| Pyrazole-free derivatives | Lower electrophilic substitution rates | Absence of heterocyclic stabilization |
Mechanistic Insights
Scientific Research Applications
The compound 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry. This article explores its applications, synthesizing relevant case studies and data to provide a comprehensive overview.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 374.41 g/mol. The compound features a complex structure that includes a pyrazole ring, which is significant for its biological activities.
Structural Characteristics
- IUPAC Name : 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide
- Key Functional Groups : Hydroxy, methoxy, and hydrazide groups contribute to the compound's reactivity and biological properties.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. For instance, research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
Research has identified that compounds with similar structures possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The presence of the pyrazole ring is often associated with the modulation of inflammatory pathways, which could be beneficial in developing new anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Similar pyrazole derivatives have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that this compound may hold promise as an antimicrobial agent .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of this compound. Pyrazole derivatives have been linked to neuroprotection in models of neurodegenerative diseases, suggesting that further investigation into this compound could reveal new therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of several pyrazole derivatives on prostate cancer cells. The results indicated that compounds similar to this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, a related pyrazole derivative was administered to assess its effects on inflammatory markers. The study found a significant reduction in pro-inflammatory cytokines, supporting the hypothesis that pyrazole compounds can modulate inflammatory responses effectively .
Case Study 3: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of various hydrazide derivatives against common pathogens. The results showed that certain derivatives exhibited potent antibacterial activity, highlighting the potential for developing new antibiotics based on this structural framework .
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Observations:
Core Heterocycle Diversity: The target compound’s pyrazole core distinguishes it from 2-pyrazoline (), quinazolinone (), and pyridazinone (). Pyrazoles are known for metabolic stability compared to saturated analogs like 2-pyrazoline .
Functional Group Comparison: Hydrazide Moieties: While all listed compounds feature hydrazide/hydrazone groups, the target compound’s phenoxyacetohydrazide side chain provides a larger planar aromatic surface for π-π stacking, unlike the thioacetohydrazide in or benzylidene derivatives in . Methoxyphenyl Substitution: Shared with compounds in and , this group contributes to electron-donating effects and may influence antioxidant or receptor-binding activity .
Biological Activity
2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H24N4O3
- Molecular Weight : 412.44 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of p53 expression, which is critical for cell cycle regulation and apoptosis .
-
Antimicrobial Properties
- The compound has been tested against several bacterial strains, demonstrating notable antibacterial activity. The presence of the methoxy group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 31.25 µg/mL for certain Gram-positive bacteria .
-
Antioxidant Activity
- In vitro assays suggest that this compound possesses significant antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on MCF-7 and HT-29 cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, showcasing its potential as an anticancer agent. Molecular docking studies revealed strong binding affinity to the Bcl-2 protein, suggesting a mechanism involving inhibition of anti-apoptotic pathways .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results showed effective inhibition at concentrations below 50 µg/mL, indicating its potential utility as a therapeutic agent in treating bacterial infections .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis via caspase activation |
| Anticancer | HT-29 | 20 | Bcl-2 inhibition |
| Antimicrobial | S. aureus | <50 | Membrane disruption |
| Antimicrobial | E. coli | <50 | Membrane disruption |
| Antioxidant | N/A | N/A | Free radical scavenging |
Q & A
Q. Byproduct Mitigation :
- Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and isolate intermediates .
- Optimize solvent polarity (e.g., ethanol for solubility vs. dioxane for slower kinetics) to suppress unwanted nucleophilic substitutions .
What spectroscopic and chromatographic methods are recommended for confirming the structural integrity and purity of this compound?
Basic Research Question
Spectroscopic Characterization :
Q. Chromatographic Purity :
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm to resolve polar byproducts .
- Recrystallization : Use ethanol or methanol to improve crystalline purity (>95% by melting point analysis) .
How can computational modeling (e.g., DFT) predict the compound's reactivity and interactions with biological targets?
Advanced Research Question
Reactivity Prediction :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic/electrophilic sites. For example, the hydrazide moiety is electron-rich, favoring Schiff base formation .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability under physiological conditions .
Q. Target Interactions :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2, leveraging pyrazole’s anti-inflammatory potential). Key interactions include H-bonds between the hydrazide NH and catalytic residues (e.g., Tyr385) .
What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
Advanced Research Question
Data Contradictions :
- Case Study : If ¹H NMR shows unexpected aromatic peaks, compare with intermediates (e.g., unreacted aldehyde or cyclized pyrazoline byproducts) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement) to confirm dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole alignment) .
Q. Byproduct Analysis :
- LC-MS : Identify low-abundance species (e.g., azide intermediates in cyclization) using high-resolution ESI+ mode .
- Mechanistic Reassessment : Adjust reaction stoichiometry if phenylhydrazine derivatives favor alternative pathways (e.g., indole vs. pyrazole formation) .
How does the compound's crystal structure influence its physicochemical properties, and what techniques are used for structural elucidation?
Advanced Research Question
Crystal Structure Insights :
- Conformation : The pyrazole ring adopts a non-planar geometry, with dihedral angles of 16.83° (vs. methoxyphenyl) and 51.68° (vs. hydroxyphenyl), reducing π-π stacking and enhancing solubility .
- Hydrogen Bonding : O–H⋯N bonds (2.8–3.0 Å) stabilize the lattice, impacting melting point (449 K) and hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
